molecular formula C13H20N2 B7870617 Benzyl-ethyl-pyrrolidin-3-yl-amine

Benzyl-ethyl-pyrrolidin-3-yl-amine

Cat. No.: B7870617
M. Wt: 204.31 g/mol
InChI Key: VJSDETCBJFSOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-ethyl-pyrrolidin-3-yl-amine is a pyrrolidine-based tertiary amine featuring a benzyl group and an ethyl group attached to the nitrogen atom at the 3-position of the pyrrolidine ring. The pyrrolidine ring (a five-membered saturated amine ring) provides a scaffold that balances flexibility and steric constraints, making it a common motif in drug discovery .

Key structural features:

  • Pyrrolidine core: Enhances metabolic stability compared to acyclic amines.
  • Ethyl group: A small alkyl substituent that may modulate electronic and steric properties.

Properties

IUPAC Name

N-benzyl-N-ethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-15(13-8-9-14-10-13)11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSDETCBJFSOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which benzyl-ethyl-pyrrolidin-3-yl-amine exerts its effects is primarily through interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences Reference
1-Benzyl-N-ethylpyrrolidin-3-amine 115445-21-1 Benzyl, ethyl 218.34 Baseline structure
1-Benzyl-N,N-dimethylpyrrolidin-3-amine 69478-77-9 Benzyl, dimethyl 204.30 Bulkier methyl groups
(R)-1-Benzyl-N-isopropylpyrrolidin-3-amine 1354019-30-9 Benzyl, isopropyl 232.38 Increased steric bulk
(R)-N-Benzyl-N-ethylpyrrolidin-3-amine 1353995-22-8 Benzyl, ethyl (R-configuration) 218.34 Stereochemical distinction

Key Observations :

  • Dimethyl vs. ethyl : Replacing ethyl with methyl groups reduces steric hindrance but may decrease lipophilicity.
  • Isopropyl substitution : The bulkier isopropyl group (1354019-30-9) could enhance selectivity in target binding but reduce solubility .
  • Stereochemistry : The (R)-enantiomer (1353995-22-8) may exhibit distinct biological activity compared to racemic mixtures, as chirality often influences pharmacokinetics .

Extended Side Chain Modifications

Compound Name CAS Number Additional Groups Molecular Weight (g/mol) Functional Impact Reference
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine N/A Aminoethyl side chain ~275.40 (estimated) Enhanced solubility via protonation
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine 91189-07-0 Methylene spacer 232.38 Increased conformational flexibility

Key Observations :

  • Methylene spacer : Separates the ethylamine from the pyrrolidine, altering spatial orientation for target interactions .

Piperidine-Based Analogs

Compound Name CAS Number Ring System Molecular Weight (g/mol) Key Differences Reference
N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine 185058-54-2 Piperidine (6-membered) 312.37 Larger ring size; nitro group

Key Observations :

  • Piperidine vs. pyrrolidine : The six-membered piperidine ring increases conformational flexibility and may alter binding kinetics compared to pyrrolidine .
  • Nitro group : Electron-withdrawing nitro substituent (185058-54-2) could enhance reactivity or stability in specific environments .

Biological Activity

Benzyl-ethyl-pyrrolidin-3-yl-amine, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 191.27 g/mol. The compound consists of a pyrrolidine ring substituted with a benzyl group and an ethyl group, contributing to its unique reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action typically involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It may act as an agonist or antagonist at neurotransmitter receptors, modulating signaling pathways.

This dual activity suggests potential therapeutic applications in treating neurological disorders and other diseases.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. For instance, it has been investigated for its ability to inhibit certain metabolic enzymes, which can lead to altered drug metabolism and efficacy in pharmacological applications.

2. Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds, including this compound, possess antimicrobial properties. These compounds are being explored as potential agents against bacterial strains, contributing to the search for new antibiotics .

3. Anticancer Potential

Recent investigations have highlighted the anticancer potential of related pyrrolidine derivatives. For example, compounds structurally similar to this compound have demonstrated activity against various cancer cell lines, including breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Case Study 1: Antimalarial Activity
A study on related pyrrolidine compounds found that certain derivatives exhibited significant antimalarial activity against Plasmodium falciparum. These findings suggest that this compound could be further investigated for similar effects due to structural similarities .

Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of pyrrolidine derivatives indicated that compounds like this compound may interact with glutamate and GABA receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings Summary Table

Biological Activity Mechanism Research Findings
Enzyme InhibitionInhibition of metabolic enzymesAlters drug metabolism; potential for pharmacological use
Antimicrobial ActivityDisruption of bacterial cell functionEffective against various bacterial strains
Anticancer PotentialInduction of apoptosisSignificant effects on breast cancer cell lines
Neuroprotective EffectsModulation of neurotransmitter systemsPotential benefits in neurodegenerative diseases

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • Benzyl-ethyl-pyrrolidin-3-yl-amine serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for creating diverse chemical entities.
Reaction Type Description Common Reagents
OxidationConverts to oxides or ketones.Potassium permanganate, chromium trioxide
ReductionProduces more saturated derivatives.Lithium aluminum hydride, sodium borohydride
SubstitutionForms substituted derivatives.Alkyl halides, acyl chlorides

Biological Applications

Potential Biological Activities

  • The compound has been investigated for its biological activities, particularly its role as a ligand in biochemical assays. It interacts with G-protein-coupled receptors (GPCRs), which are crucial for various physiological processes.

Mechanism of Action

  • The mechanism involves binding to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. This interaction can lead to therapeutic effects, making it a candidate for drug development targeting metabolic disorders and other diseases.

Medicinal Applications

Therapeutic Potential

  • This compound has been explored for its potential therapeutic applications in treating conditions such as obesity, type 2 diabetes, and neurodegenerative diseases. Its ability to act as a selective agonist or antagonist for specific receptors enhances its value in pharmacological research.

Case Studies

  • Dual Serotonin-Noradrenaline Reuptake Inhibitors : Research has shown that compounds related to this structure can act as selective dual serotonin-noradrenaline reuptake inhibitors (SNRIs), offering new avenues for treating depression and anxiety disorders .
  • GPBAR1 Agonists : Studies have identified derivatives that selectively activate GPBAR1, a receptor implicated in metabolic regulation, suggesting that this compound could be optimized for similar applications .

Industrial Applications

Fine Chemicals Production

  • In the industrial sector, this compound is utilized in producing fine chemicals and pharmaceuticals. Its role as an intermediate in organic synthesis makes it valuable for developing new materials and compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.